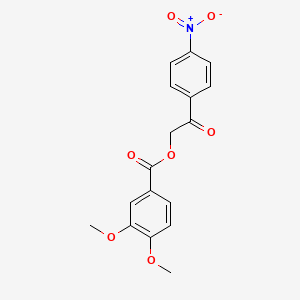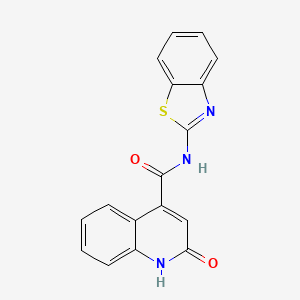![molecular formula C19H21N5O2 B5886189 N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.
作用机制
TAK-659 exerts its anti-tumor effects by inhibiting N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in BCR signaling pathways. N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death and decreased tumor growth. TAK-659 has been shown to be a highly selective inhibitor of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide phosphorylation, which is a key step in BCR signaling pathways. This leads to decreased downstream signaling and decreased survival and proliferation of cancer cells. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TAK-659 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with minimal off-target effects. This makes it a valuable tool for investigating the role of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide in cancer and other diseases. TAK-659 has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. In addition, TAK-659 may have limited efficacy in certain types of cancer or in patients with certain genetic mutations.
未来方向
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Combination therapies may increase the efficacy of TAK-659 and reduce the risk of drug resistance. Another area of interest is the investigation of TAK-659 in other diseases, such as autoimmune diseases or inflammatory disorders. Finally, there is ongoing research into the development of new N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide inhibitors that may have improved efficacy or fewer side effects than TAK-659.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process requires the use of specialized equipment and reagents, and it has been optimized through several iterations to improve yield and purity.
科学研究应用
TAK-659 has been the subject of numerous scientific studies, which have investigated its potential applications in cancer treatment. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that TAK-659 inhibits N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in B-cell receptor (BCR) signaling pathways that are critical for the survival and proliferation of cancer cells.
属性
IUPAC Name |
N-[4-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-10-18(14(2)11-13)24-19(20-21-22-24)12-26-17-8-6-16(7-9-17)23(4)15(3)25/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOHMODWPOXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)N(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)






